molecular formula C21H23N3O3 B10998725 N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide

Cat. No.: B10998725
M. Wt: 365.4 g/mol
InChI Key: LAPFUISZRBHYFS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxyphenethylamine with a quinoxaline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Benzoxazole derivatives: Structurally related compounds with a benzoxazole core.

    Indole derivatives: Compounds with an indole core, known for their diverse biological activities.

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide is unique due to its specific combination of a methoxyphenyl group and a quinoxaline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C21H23N3O3/c1-24-18-9-5-4-8-16(18)23-17(21(24)26)11-12-20(25)22-14-13-15-7-3-6-10-19(15)27-2/h3-10H,11-14H2,1-2H3,(H,22,25)

InChI Key

LAPFUISZRBHYFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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